2-[(Dimethylamino)methyl]butanal
Description
Properties
CAS No. |
51752-82-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]butanal |
InChI |
InChI=1S/C7H15NO/c1-4-7(6-9)5-8(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
XJDGFAATKBTNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-[(Dimethylamino)methyl]butanal with key analogs, based on functional group analysis and evidence from related studies:
Aldehyde Derivatives Without Amino Groups
- Butanal (C₄H₈O) and 2-methylbutanal (C₅H₁₀O): These simpler aldehydes, identified in Xanthium herb volatile components , lack the dimethylamino substituent. Their primary applications include flavoring agents or intermediates in fragrance synthesis. The absence of the amino group reduces their polarity and basicity, limiting their utility in reactions requiring nucleophilic or catalytic activity.
Dimethylamino-Substituted Esters and Methacrylates
- Ethyl 4-(dimethylamino) benzoate: This ester derivative exhibits high reactivity in resin cement systems, achieving superior degrees of conversion and physical properties compared to methacrylate analogs . The electron-donating dimethylamino group enhances the compound’s ability to act as a co-initiator in photopolymerization.
- 2-(Dimethylamino)ethyl methacrylate: While less reactive than the benzoate derivative, its methacrylate backbone allows integration into polymer matrices. The addition of diphenyliodonium hexafluorophosphate (DPI) significantly improves its conversion efficiency, suggesting that tertiary amines in this structure benefit from co-initiator synergism .
Alcohol-Based Dimethylamino Analogs
- 2-(Dimethylamino)-2-phenylbutan-1-ol: This alcohol derivative (CAS 39068-94-5) shares a dimethylamino-substituted butyl chain but replaces the aldehyde with a hydroxyl group .
Key Comparative Data Table
Research Findings and Implications
- Reactivity Trends: The dimethylamino group enhances electron density in adjacent functional groups, as seen in ethyl 4-(dimethylamino) benzoate’s superior polymerization efficiency . For 2-[(Dimethylamino)methyl]butanal, this could translate to increased aldehyde reactivity in nucleophilic additions or condensations.
- Physical Properties: Alcohol analogs like 2-(Dimethylamino)-2-phenylbutan-1-ol demonstrate higher polarity due to hydroxyl groups, whereas aldehyde derivatives may exhibit volatility or thermal instability, as observed in herb-derived butanal .
- Synergistic Effects: Co-initiators like DPI improve the performance of dimethylamino-containing methacrylates , suggesting that 2-[(Dimethylamino)methyl]butanal might similarly benefit from additives in polymerization or catalytic systems.
Notes and Limitations
- Further experimental studies are required to validate the hypothesized reactivity and applications of 2-[(Dimethylamino)methyl]butanal, particularly in resin or pharmaceutical contexts.
Preparation Methods
Reaction Mechanism
The Mannich reaction is a classical method for synthesizing β-amino carbonyl compounds. For 2-[(Dimethylamino)methyl]butanal, this involves the condensation of butanal (carbonyl component), formaldehyde (methylene donor), and dimethylamine (amine source) under acidic conditions. The reaction proceeds via:
- Formation of an iminium ion from formaldehyde and dimethylamine.
- Nucleophilic attack by the enol tautomer of butanal on the iminium ion.
- Deprotonation to yield the final product.
The acidic environment (e.g., HCl or acetic acid) facilitates enolization and stabilizes intermediates.
Experimental Procedure
Adapting protocols from Tramadol synthesis, the following steps are proposed:
- Reactants : Butanal (1 equiv), paraformaldehyde (1.2 equiv), dimethylamine hydrochloride (1 equiv).
- Solvent : Anhydrous acetone or ethanol.
- Conditions : Reflux at 60–70°C for 6–12 hours under nitrogen.
- Work-up : Neutralize with NaOH, extract with toluene, and purify via vacuum distillation.
Yield : Comparable reactions report 70–85% yields for analogous Mannich bases.
Optimization Challenges
- Aldehyde Reactivity : Butanal’s propensity for aldol condensation necessitates controlled pH (pH 3–4) and low temperatures during initial mixing.
- Solvent Choice : Polar aprotic solvents (e.g., acetone) minimize side reactions.
Direct Alkylation: Nucleophilic Substitution
Reaction Design
This method involves alkylating dimethylamine with a halogenated butanal derivative, such as 2-(bromomethyl)butanal :
$$ \text{CH}3\text{CH}2\text{CH(Br)CHO} + \text{N(CH}3\text{)}2\text{H} \rightarrow \text{CH}3\text{CH}2\text{CH(N(CH}3\text{)}2\text{)CHO} + \text{HBr} $$
Synthetic Challenges
- Precursor Synthesis : 2-(Bromomethyl)butanal is unstable due to the aldehyde’s electrophilicity.
- Protection Strategies : Temporary protection of the aldehyde as an acetal (e.g., dimethyl acetal) before bromination improves stability.
Example Protocol :
- Protect butanal as its dimethyl acetal using methanol and HCl.
- Brominate at the α-position using N-bromosuccinimide (NBS) under radical conditions.
- Deprotect with aqueous HCl to regenerate the aldehyde.
- React with dimethylamine in THF at 0°C.
Yield : Limited data exists, but analogous alkylations achieve 40–60% yields.
Reductive Amination: Theoretical Feasibility
Mechanistic Pathway
Reductive amination typically converts aldehydes/ketones to amines via imine intermediates. For 2-[(Dimethylamino)methyl]butanal, this would require:
- Condensation of butanal with dimethylamine to form an imine.
- Reduction of the imine to the amine using NaBH$$3$$CN or H$$2$$/Pd-C.
Limitations
- Regioselectivity : The reaction favors formation of N,N-dimethylbutylamine (primary amine) rather than the target secondary amine.
- Side Reactions : Aldol condensation competes under basic conditions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. How can 2-[(Dimethylamino)methyl]butanal be identified and characterized using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze the and NMR spectra to identify characteristic peaks. The dimethylamino group (-N(CH)) typically shows singlet peaks for the methyl protons (~2.2–2.5 ppm) and a carbon signal near 45–50 ppm. The aldehyde proton (R-CHO) appears as a singlet at ~9.5–10 ppm.
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (M) and fragmentation patterns. The compound’s molecular formula (CHNO) should yield a molecular weight of 129.20 g/mol.
- Reference Databases : Cross-validate spectral data against authoritative sources like PubChem or CAS Common Chemistry, ensuring alignment with reported values for related dimethylamino aldehydes .
Q. What are the standard synthetic routes for 2-[(Dimethylamino)methyl]butanal?
- Methodology :
- Reductive Amination : React 2-methylbutanal with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. Monitor pH (6–7) to favor imine intermediate formation.
- Mannich Reaction : Use formaldehyde, dimethylamine, and butanal in a one-pot synthesis. Optimize solvent choice (e.g., ethanol or THF) and temperature (40–60°C) to enhance yield.
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane). Verify purity using HPLC or GC-MS .
Q. What are the recommended storage and handling protocols for this compound?
- Methodology :
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C to prevent oxidation of the aldehyde group.
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors; the compound may release toxic gases (e.g., NO) under decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-[(Dimethylamino)methyl]butanal in Mannich reactions?
- Methodology :
- Parameter Screening : Use design-of-experiments (DoE) to test variables:
- Solvent Polarity : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents.
- Catalyst : Evaluate Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HCl).
- Temperature : Perform kinetic studies at 30°C, 50°C, and 70°C.
- Analytical Validation : Track intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps. Optimize conditions to minimize side products (e.g., over-alkylation) .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Methodology :
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (solvent, concentration, instrument calibration).
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.
- Literature Review : Cross-reference with studies on structurally analogous compounds (e.g., 2-(Dimethylamino)-2-phenylbutan-1-ol) to identify systematic errors .
Q. What role does the dimethylamino group play in modulating the compound’s reactivity in nucleophilic additions?
- Methodology :
- Mechanistic Studies : Perform kinetic isotope effects (KIE) or Hammett plots to assess electronic effects. The dimethylamino group’s electron-donating nature increases the aldehyde’s electrophilicity, accelerating nucleophilic attack.
- Competitive Reactions : Compare reaction rates with non-aminated aldehydes (e.g., butanal) under identical conditions.
- Spectroscopic Probes : Use -labeled dimethylamine to track bonding changes via NMR .
Q. How can the biological activity of 2-[(Dimethylamino)methyl]butanal be systematically evaluated?
- Methodology :
- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC against Gram+/Gram- bacteria). Assess cytotoxicity via MTT assays on mammalian cell lines.
- Molecular Docking : Screen against protein targets (e.g., enzymes with aldehyde-binding sites) using AutoDock Vina.
- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated oxidation. Monitor aldehyde dehydrogenase (ALDH) interactions via enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
